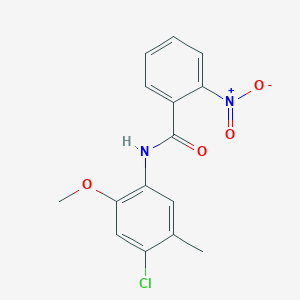

![molecular formula C17H9ClO3 B5552951 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted furo[3,2-c]chromen-4-ones, similar to the compound , can be achieved through multi-component reactions involving nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process involves sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhengquan Zhou et al., 2013). Another approach involves green, catalyst-free, solvent-free conditions using microwave irradiation to synthesize functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones (Manoj Kumar et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds similar to 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one has been determined, revealing the compound crystallizes in the monoclinic crystal system with specific cell constants and volume, demonstrating linear chains in the direction of the crystallographic c-axis due to p-p stacking of the aromatic residues (I. Manolov et al., 2012).

Chemical Reactions and Properties

The compound has shown to participate in various chemical reactions, including the Vilsmeier–Haack reaction, leading to novel enamines or enaminones and benzofuran derivatives with different substituents when reacted with primary amines or 1,2- and 1,3-dinucleophiles (T. Ali et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure, have been extensively studied through X-ray diffraction techniques, elucidating the compound's crystallization patterns and intermolecular interactions within the crystal lattice (B. Kumar et al., 2018).

Chemical Properties Analysis

Investigations into the compound's chemical properties have highlighted its reactivity towards various nucleophiles, leading to the formation of a range of heterocyclic systems. These systems exhibit different biological activities, demonstrating the compound's utility as a synthetic intermediate for constructing diverse heterocyclic structures with potential antimicrobial and anticancer applications (M. Ibrahim et al., 2022).

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

A variety of synthetic methodologies have been developed to create furochromen derivatives, which include the compound of interest. For instance, the use of choline hydroxide as a catalyst in a one-pot, three-component condensation process demonstrates an efficient route to synthesize trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones with excellent yields (Salari, Mosslemin, & Hassanabadi, 2016). This highlights the potential for creating diverse derivatives of furochromen, including 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one, under mild conditions.

Structural Analysis and Characterization

The structural elucidation and characterization of related furochromen compounds provide insights into their chemical behavior and potential applications. For example, X-ray analysis of certain tricyclic natural-product-like compounds reveals detailed structural information, such as the incommensurately modulated structure, which can be essential for understanding the physical and chemical properties of these compounds (Guiblin et al., 2006).

Biological Activities

Several studies have explored the biological activities of furochromen derivatives. A novel synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction has been developed, indicating that these compounds exhibit intriguing biological activities and could have broad applications in biomedical research (Zhou et al., 2013). This suggests that 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one and its derivatives may also possess significant biological activities.

Green Synthesis and Environmental Considerations

Efforts to develop greener synthesis methods for furochromen derivatives have led to protocols that avoid the use of toxic solvents and catalysts. A green, catalyst-free, solvent-free synthesis of benzo[f]furo[3,2-c]chromen-4-(5H)-ones demonstrates the potential for environmentally friendly production methods of these compounds, which could enhance their applicability in various fields (Kumar et al., 2015).

Antimicrobial Activities

Investigations into the antimicrobial properties of furochromen derivatives have shown promising results. For example, new heterocycles derived from chromonyl-2(3H)-furanone exhibit significant antibacterial and antifungal activities, highlighting the potential for these compounds in the development of new antimicrobial agents (Ramadan & El‐Helw, 2018).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUNSGQZVPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

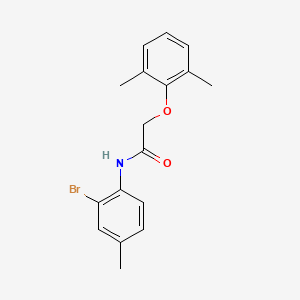

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

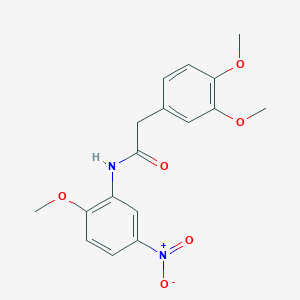

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

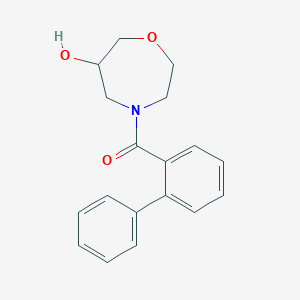

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)